molecular formula C24H19N2NaO4S2 B1260105 Edaglitazone sodium CAS No. 369631-81-2

Edaglitazone sodium

货号: B1260105
CAS 编号: 369631-81-2
分子量: 486.5 g/mol
InChI 键: SIIGOZKPQPCNLP-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

依达格列酮钠的合成涉及多个步骤,从制备核心噻唑烷二酮结构开始。关键步骤包括:

    噻唑烷二酮核心的形成: 这涉及在受控条件下将合适的噻唑烷衍生物与适当的酰化剂反应。

    苯并噻吩部分的引入: 该步骤涉及使用合适的偶联试剂将噻唑烷二酮核心与苯并噻吩衍生物偶联。

    最终修饰:

工业生产方法

依达格列酮钠的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

化学反应分析

反应类型

依达格列酮钠会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

科学研究应用

作用机制

依达格列酮钠通过激活过氧化物酶体增殖物激活受体γ(PPARγ)发挥作用,PPARγ是一种参与调节葡萄糖和脂质代谢的核受体。激活后,PPARγ调节参与胰岛素敏感性、葡萄糖摄取和脂质代谢的各种基因的表达。 这导致胰岛素敏感性提高,葡萄糖氧化增强,以及总体更好的葡萄糖稳态

相似化合物的比较

类似化合物

依达格列酮钠的独特性

依达格列酮钠的独特性在于与其他类似化合物相比,它对PPARγ具有很高的效力和选择性。 研究表明,其效力是西格列酮的100多倍,使其成为研究和潜在治疗应用的宝贵化合物.

生物活性

Edaglitazone sodium, a thiazolidinedione (TZD), is primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potential therapeutic applications in managing type 2 diabetes mellitus (T2DM) and its associated metabolic disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant clinical findings.

Edaglitazone functions as a PPARγ agonist, similar to other TZDs like rosiglitazone and pioglitazone. PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The binding of edaglitazone to PPARγ enhances insulin sensitivity and promotes glucose uptake in adipose tissue, muscle, and liver cells.

Structural Characteristics

Edaglitazone possesses a unique chemical structure that differentiates it from other TZDs:

  • Chemical Structure : It features a 5-methyl-2-phenyloxazole tail group and a benzo[b]thiophene moiety, which contribute to its binding affinity.
  • Binding Affinity : In studies, edaglitazone demonstrated a binding affinity for PPARγ of approximately 141 nM, comparable to that of rosiglitazone at 93 nM .

Pharmacological Effects

Edaglitazone exhibits several key pharmacological effects:

  • Insulin Sensitization : It significantly improves insulin sensitivity and enhances glucose oxidation rates in both insulin-dependent and independent states .
  • Glucose Homeostasis : Phase I clinical trials showed that edaglitazone effectively improved glucose homeostasis without significant adverse effects .
  • Antiplatelet Activity : Research indicates that edaglitazone may also possess antiplatelet properties, potentially through the modulation of cyclic AMP levels in platelets .

Case Studies and Trials

  • Phase I Clinical Trials : Initial studies indicated that edaglitazone was well-tolerated by participants and led to significant improvements in metabolic parameters associated with T2DM. However, further development was halted after phase II trials due to concerns over efficacy compared to existing therapies .
  • Comparative Studies : Edaglitazone has been compared with other TZDs in terms of efficacy and side effects. While it demonstrated similar insulin-sensitizing effects as rosiglitazone, it was noted for having a lower incidence of fluid retention and weight gain—common side effects associated with TZDs .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound compared to other TZDs:

CompoundPPARγ Binding Affinity (nM)Insulin SensitizationSide Effects
Edaglitazone141YesLower fluid retention
Rosiglitazone93YesHigher fluid retention
PioglitazoneVariesYesWeight gain, edema

属性

CAS 编号

369631-81-2

分子式

C24H19N2NaO4S2

分子量

486.5 g/mol

IUPAC 名称

sodium;5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1

InChI 键

SIIGOZKPQPCNLP-UHFFFAOYSA-M

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+]

规范 SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+]

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edaglitazone sodium
Reactant of Route 2
Reactant of Route 2
Edaglitazone sodium
Reactant of Route 3
Reactant of Route 3
Edaglitazone sodium
Reactant of Route 4
Reactant of Route 4
Edaglitazone sodium
Reactant of Route 5
Edaglitazone sodium
Reactant of Route 6
Reactant of Route 6
Edaglitazone sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。